N-[(5-methylfuran-2-yl)methyl]-1-phenylpropan-2-amine;hydrochloride
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Overview
Description
N-[(5-methylfuran-2-yl)methyl]-1-phenylpropan-2-amine;hydrochloride is a chemical compound that belongs to the class of organic compounds known as amines. This compound is characterized by the presence of a furan ring substituted with a methyl group at the 5-position and a phenylpropan-2-amine moiety. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-methylfuran-2-yl)methyl]-1-phenylpropan-2-amine;hydrochloride typically involves the following steps:
Reductive Amination: This process involves the reaction of 5-methylfurfural with phenylpropan-2-amine in the presence of a reducing agent such as sodium cyanoborohydride.
Hydrochloride Formation: The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt, which is isolated by crystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification steps are optimized to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(5-methylfuran-2-yl)methyl]-1-phenylpropan-2-amine;hydrochloride undergoes various chemical reactions, including:
Substitution: The amine group can undergo nucleophilic substitution reactions with alkyl halides to form N-alkylated derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Corresponding alcohols.
Substitution: N-alkylated derivatives.
Scientific Research Applications
N-[(5-methylfuran-2-yl)methyl]-1-phenylpropan-2-amine;hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-[(5-methylfuran-2-yl)methyl]-1-phenylpropan-2-amine;hydrochloride involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- N-[(5-methylfuran-2-yl)methyl]cyclopropanamine hydrochloride
- 5-methyl-2-furanmethanol
- 4-methyl-N-[5-(5-methyl-furan-2-ylmethylene)-4-oxo-thiazolidin-2-ylidene]-benzenesulfonamide
Uniqueness
N-[(5-methylfuran-2-yl)methyl]-1-phenylpropan-2-amine;hydrochloride is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a furan ring and phenylpropan-2-amine moiety makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
N-[(5-methylfuran-2-yl)methyl]-1-phenylpropan-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO.ClH/c1-12(10-14-6-4-3-5-7-14)16-11-15-9-8-13(2)17-15;/h3-9,12,16H,10-11H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YILUTSBQEGUFRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CNC(C)CC2=CC=CC=C2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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